molecular formula C19H19N3O4 B2683276 2-{[(1S,9S)-6-oxo-7,11-diazatricyclo[7.3.1.0,2,7]trideca-2,4-diene-11-carbonyl]amino}benzoic acid CAS No. 1820575-97-0

2-{[(1S,9S)-6-oxo-7,11-diazatricyclo[7.3.1.0,2,7]trideca-2,4-diene-11-carbonyl]amino}benzoic acid

Cat. No.: B2683276
CAS No.: 1820575-97-0
M. Wt: 353.378
InChI Key: KBEFEQMDJBJJLL-STQMWFEESA-N
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Description

2-{[(1S,9S)-6-oxo-7,11-diazatricyclo[7.3.1.0,2,7]trideca-2,4-diene-11-carbonyl]amino}benzoic acid is a heterocyclic compound featuring a diazatricyclo[7.3.1.0²,⁷]trideca-2,4-diene core fused with a benzoic acid moiety. Its IUPAC name, as listed in , is 4-[[(1S,9S)-6-oxo-7,11-diazatricyclo[7.3.1.0²,⁷]trideca-2,4-diene-11-carbonyl]amino]benzoic acid (CAS: 1212342-43-2). The molecule contains a rigid tricyclic scaffold with two nitrogen atoms at positions 7 and 11, a ketone group at position 6, and a carboxamide linkage connecting the benzoic acid substituent to the nitrogen at position 11. This structure is critical for its biochemical interactions, particularly in targeting protein domains or enzymes .

Properties

IUPAC Name

2-[[(1S,9S)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbonyl]amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c23-17-7-3-6-16-13-8-12(10-22(16)17)9-21(11-13)19(26)20-15-5-2-1-4-14(15)18(24)25/h1-7,12-13H,8-11H2,(H,20,26)(H,24,25)/t12-,13+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBEFEQMDJBJJLL-OLZOCXBDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC1C3=CC=CC(=O)N3C2)C(=O)NC4=CC=CC=C4C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2CN(C[C@H]1C3=CC=CC(=O)N3C2)C(=O)NC4=CC=CC=C4C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(1S,9S)-6-oxo-7,11-diazatricyclo[7.3.1.0,2,7]trideca-2,4-diene-11-carbonyl]amino}benzoic acid typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:

    Formation of the Diazatricyclic Core: This step involves the cyclization of a suitable precursor to form the diazatricyclic structure. This can be achieved through a series of condensation and cyclization reactions under controlled conditions.

    Introduction of the Benzoic Acid Moiety: The benzoic acid group is introduced via an amide bond formation reaction. This step often requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, which allow for better control over reaction conditions and scalability. Additionally, the use of automated purification systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[(1S,9S)-6-oxo-7,11-diazatricyclo[7.3.1.0,2,7]trideca-2,4-diene-11-carbonyl]amino}benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. This can be achieved using reagents like halogens or nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO_4 in acidic or basic medium, CrO_3 in acetic acid.

    Reduction: LiAlH_4 in dry ether, NaBH_4 in methanol.

    Substitution: Halogenation using Cl_2 or Br_2, nucleophilic substitution using NaOH or KOH.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-{[(1S,9S)-6-oxo-7,11-diazatricyclo[7.3.1.0,2,7]trideca-2,4-diene-11-carbonyl]amino}benzoic acid has several applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its stability and reactivity can be exploited in the development of new materials with specific properties, such as polymers or nanomaterials.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions at the molecular level.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in various industrial processes.

Mechanism of Action

The mechanism by which 2-{[(1S,9S)-6-oxo-7,11-diazatricyclo[7.3.1.0,2,7]trideca-2,4-diene-11-carbonyl]amino}benzoic acid exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s diazatricyclic core allows it to fit into binding sites with high specificity, potentially inhibiting or modulating the activity of its targets. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or experimental outcome.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Variations

The diazatricyclo core is a common motif in several bioactive compounds, with variations in substituents leading to divergent pharmacological profiles. Key analogs and their properties are summarized below:

Compound Name & Substituents Biological Activity Key Findings Source Evidence
3-{[(1R,9S)-3-(naphthalen-2-yl)-6-oxo-7,11-diazatricyclo[7.3.1.0²,⁷]trideca-2,4-dien-11-yl]methyl}benzonitrile PLK1 Polo-box domain (PBD) inhibition IC₅₀: 17.9 ± 0.5 mM; >5-fold selectivity over PLK2/3 PBDs; inhibits leukemia cell proliferation
3-cyclohexyl-N-(4-{[(1R,9R)-6-oxo-7,11-diazatricyclo[7.3.1.0²,⁷]trideca-2,4-dien-11-yl]sulfonyl}phenyl)propenamide SARS-CoV-2 spike protein-ACE2 interaction inhibition Predicted via docking and MD simulations; requires in vitro validation
Methylcytisine [(1R,9S)-11-methyl-7,11-diazatricyclo[7.3.1.0²,⁷]trideca-2,4-dien-6-one] Antiviral activity against dengue virus Molecular docking suggests binding to dengue NS5 polymerase; lacks benzoic acid moiety
4-oxo-4-[(1S,9S)-6-oxo-7,11-diazatricyclo[7.3.1.0²,⁷]trideca-2,4-dien-11-yl]butanoic acid No direct activity reported; structural analog Commercial availability (CAS: 1955474-43-7); used as a building block in synthesis
Ethyl 2-[(1R,9S)-6-oxo-7,11-diazatricyclo[7.3.1.0²,⁷]trideca-2,4-dien-11-yl]acetate Unknown activity; ester derivative CAS: 99964-82-6; potential prodrug form due to ester group

Conformational and Pharmacokinetic Differences

  • Conformation : highlights that the C=O bond orientation (syn vs. anti) relative to the C11–N12 bond in diazatricyclo derivatives influences stability. The target compound’s carboxamide group adopts an anti conformation, similar to the carbamide derivative (6-oxo-7,11-diazatricyclo...carboxamide), which may enhance hydrogen bonding in target interactions .
  • Solubility and Bioavailability : The benzoic acid moiety in the target compound improves water solubility compared to lipophilic analogs like the benzonitrile derivative (). Conversely, ester derivatives (e.g., ethyl acetate in ) may exhibit enhanced membrane permeability .
  • Selectivity : The PLK1 inhibitor () demonstrates selectivity via its naphthalene substituent, while methylcytisine’s methyl group () directs antiviral specificity. The target compound’s benzoic acid group could favor interactions with polar binding pockets, such as those in ACE2 or viral proteases .

Biological Activity

2-{[(1S,9S)-6-oxo-7,11-diazatricyclo[7.3.1.0,2,7]trideca-2,4-diene-11-carbonyl]amino}benzoic acid (CAS No. 1820575-97-0) is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C19H19N3O4
  • Molecular Weight : 353.37 g/mol
  • CAS Number : 1820575-97-0

The biological activity of this compound can be attributed to its ability to interact with various biochemical pathways:

  • Proteasome and Autophagy Pathways : Recent studies indicate that derivatives of benzoic acid can enhance the activity of the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP). These pathways are crucial for protein degradation and cellular homeostasis, suggesting that compounds similar to this compound may promote cellular health by modulating these systems .
  • Enzyme Activation : The compound has shown potential in activating cathepsins B and L, which are involved in protein degradation and have roles in various diseases including cancer .
  • Transport Mechanisms : The interaction with organic anion transporter 2 (OAT2) has been noted for benzoic acid derivatives. This interaction enhances the efflux of glutamate from hepatocytes, which is significant in metabolic processes .

Biological Activities

The biological activities associated with this compound include:

  • Antioxidant Activity : Compounds in this class have demonstrated the ability to scavenge free radicals and reduce oxidative stress.
  • Antiproliferative Effects : Studies have indicated that certain benzoic acid derivatives exhibit antiproliferative effects against various cancer cell lines .

Case Studies

Several studies have explored the biological activity of similar compounds:

  • Study on Benzoic Acid Derivatives : A study evaluated the effects of benzoic acid derivatives on human foreskin fibroblasts and found significant activation of proteasome and cathepsin activities without cytotoxicity at effective concentrations .
    CompoundConcentration (μg/mL)Proteasome Activity (%)Cathepsin B Activation (%)
    Compound 110467.3 ± 3.9High
    Compound 310SignificantHighest
  • Mechanistic Insights : Research has shown that compounds similar to our target compound can significantly enhance autophagic flux and proteasomal degradation pathways in cellular models .

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